molecular formula C8H6BrFN4 B13668872 5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole

5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole

Cat. No.: B13668872
M. Wt: 257.06 g/mol
InChI Key: GQQVWSSQPUIXLX-UHFFFAOYSA-N
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Description

5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of triazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of the 2-bromo-5-fluoroaniline derivative, which is then subjected to cyclization with hydrazine derivatives to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the amino group to form different functional groups.

Scientific Research Applications

5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromopyridine
  • 5-Bromo-2-methoxypyridine
  • Fluorinated Pyridines

Comparison

Compared to similar compounds, 5-Amino-3-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The triazole ring also imparts distinct properties that differentiate it from other heterocyclic compounds.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C8H6BrFN4

Molecular Weight

257.06 g/mol

IUPAC Name

5-(2-bromo-5-fluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6BrFN4/c9-6-2-1-4(10)3-5(6)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

GQQVWSSQPUIXLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC(=NN2)N)Br

Origin of Product

United States

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